molecular formula C20H15N3O3 B2736546 2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326844-99-8

2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2736546
CAS RN: 1326844-99-8
M. Wt: 345.358
InChI Key: OYSFGVKCGKIWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that is structurally similar to other pyrazolo[1,5-a]pyrazine derivatives, which have been found to exhibit a range of biological activities.

Scientific Research Applications

Cancer Research and Treatment

  • Apoptosis Induction in Lung Cancer Cells : A derivative of 2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one, specifically 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione, has been found to induce apoptosis selectively in lung cancer cells with mutated p53 genes, suggesting potential therapeutic applications in lung cancer treatment (Lv et al., 2012).
  • Breast Cancer Cell Proliferation Inhibition : Glycosylhydrazinyl derivatives of pyrazolo[1,5-c]pyrimidines, structurally related to this compound, demonstrated inhibitory effects on the proliferation of human breast cancer cells (Atta et al., 2019).

Pharmacological Development

  • Cognitive Impairment Treatment : A structurally related compound, ITI-214, showed efficacy as a phosphodiesterase 1 (PDE1) inhibitor. It is under clinical development for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
  • Antimicrobial Activity : Synthesized pyrazoline and pyrazole derivatives exhibited significant antimicrobial activity against various bacterial strains and fungi, highlighting their potential as antimicrobial agents (Hassan, 2013).

Neuroscience and Neurology

  • Benzodiazepine Receptor Interaction : Novel triazoloquinazolin-5(6H)-ones, with structural similarity to this compound, showed potent binding affinity to benzodiazepine receptors, suggesting potential applications in neurological disorders (Francis et al., 1991).

Antiviral Research

  • Antiviral Properties : Various heterocyclic systems derived from pyrazolyl groups, including those structurally related to the compound , showed promising antiviral activities against Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV-1) (Hashem et al., 2007).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-20-17-11-16(15-6-7-18-19(10-15)26-13-25-18)21-23(17)9-8-22(20)12-14-4-2-1-3-5-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSFGVKCGKIWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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